molecular formula C27H55N10O17P3S B12381826 Hexanoyl-Coenzyme A (triammonium)

Hexanoyl-Coenzyme A (triammonium)

Cat. No.: B12381826
M. Wt: 916.8 g/mol
InChI Key: MXEFXWIYODKXEJ-GUOUMXCNSA-N
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Description

Hexanoyl-Coenzyme A (triammonium) is a medium-chain fatty acyl Coenzyme A that serves as an acyl donor substrate for ghrelin O-acyltransferase (GOAT) . This compound is crucial in various biochemical processes, particularly in the metabolism of fatty acids and the synthesis of certain hormones.

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexanoyl-Coenzyme A (triammonium) is synthesized through a series of chemical reactions involving the acylation of Coenzyme A with hexanoic acid. The process typically involves the activation of hexanoic acid with a coupling reagent, followed by its reaction with Coenzyme A in the presence of a base .

Industrial Production Methods: Industrial production of Hexanoyl-Coenzyme A (triammonium) involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process is optimized for yield and efficiency, often involving continuous flow chemistry techniques .

Chemical Reactions Analysis

Types of Reactions: Hexanoyl-Coenzyme A (triammonium) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various acyl-CoA derivatives, which are essential intermediates in metabolic pathways .

Scientific Research Applications

Hexanoyl-Coenzyme A (triammonium) has a wide range of applications in scientific research:

    Chemistry: It is used as a substrate in enzymatic assays to study the activity of acyltransferases.

    Biology: It plays a role in the study of metabolic pathways involving fatty acid synthesis and degradation.

    Medicine: Research on Hexanoyl-Coenzyme A (triammonium) contributes to understanding metabolic disorders and developing therapeutic interventions.

    Industry: It is utilized in the production of biochemicals and pharmaceuticals.

Mechanism of Action

Hexanoyl-Coenzyme A (triammonium) exerts its effects by serving as an acyl donor in enzymatic reactions. The primary molecular target is ghrelin O-acyltransferase (GOAT), which uses Hexanoyl-Coenzyme A to acylate ghrelin, a hormone involved in appetite regulation. This acylation is crucial for ghrelin’s biological activity .

Comparison with Similar Compounds

Uniqueness: Hexanoyl-Coenzyme A (triammonium) is unique due to its specific role as a preferred substrate for GOAT, which distinguishes it from other acyl-CoA compounds. This specificity makes it particularly valuable in research focused on ghrelin and related metabolic pathways .

Properties

Molecular Formula

C27H55N10O17P3S

Molecular Weight

916.8 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] hexanethioate;azane

InChI

InChI=1S/C27H46N7O17P3S.3H3N/c1-4-5-6-7-18(36)55-11-10-29-17(35)8-9-30-25(39)22(38)27(2,3)13-48-54(45,46)51-53(43,44)47-12-16-21(50-52(40,41)42)20(37)26(49-16)34-15-33-19-23(28)31-14-32-24(19)34;;;/h14-16,20-22,26,37-38H,4-13H2,1-3H3,(H,29,35)(H,30,39)(H,43,44)(H,45,46)(H2,28,31,32)(H2,40,41,42);3*1H3/t16-,20-,21-,22+,26-;;;/m1.../s1

InChI Key

MXEFXWIYODKXEJ-GUOUMXCNSA-N

Isomeric SMILES

CCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.N.N.N

Canonical SMILES

CCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.N.N.N

Origin of Product

United States

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